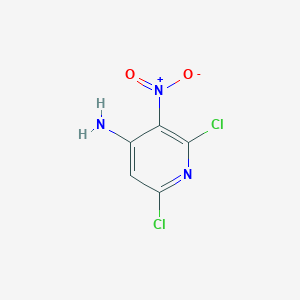

2,6-Dichloro-3-nitropyridin-4-amine

Cat. No. B019427

Key on ui cas rn:

2897-43-0

M. Wt: 208 g/mol

InChI Key: KJVKGYRFRFXCQQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09212192B2

Procedure details

2,6-Dichloropyridin-4-amine can be added in portions to concentrated sulfuric acid, followed by the addition of fuming nitric acid to provide 2,6-dichloro-3-nitropyridin-4-amine. The reaction is typically performed at reduced temperature before warming to ambient temperature. 2,6-Dichloro-3-nitropyridin-4-amine can be reacted with N-bromosuccinimide in acetic acid to provide 3-bromo-2,6-dichloro-5-nitropyridin-4-amine. The reaction is typically performed at elevated temperature. Reduction of -bromo-2,6-dichloro-5-nitropyridin-4-amine with Raney nickel and hydrogen gas can provide 5-bromo-2,6-dichloropyridine-3,4-diamine. The reaction may be performed at ambient temperature in a solvent such as but not limited to ethanol. 7-Bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine can be prepared by reacting 5-bromo-2,6-dichloropyridine-3,4-diamine with triethyl orthoformate and acetic anhydride. The reaction is typically performed at elevated temperature. N,N,N′,N′-Tetramethylethylenediamine can be added to 7-bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine followed by the addition of n-butyllithium and then dry carbon dioxide gas to provide 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid. The reaction is typically performed at reduced temperature in a solvent such as but not limited to tetrahydrofuran, hexane, and the like, or mixtures thereof. A mixture of 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid and thionyl chloride can be refluxed together and concentrated, followed by the addition of aqueous ammonia at reduced temperature in a solvent such as but not limited to tetrahydrofuran to provide 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxamide. Phosphorus oxychloride can be reacted with 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carboxamide at elevated temperature to provide 4,6-dichloro-1H-imidazol-[4,5-c]pyridine-7-carbonitrile. A base such as but not limited to triethylamine can be reacted with 4,6-dichloro-1H-imidazo[4,5-c]pyridine-7-carbonitrile, followed by the addition of 2-(trimethylsilyl)ethoxymethyl chloride to provide 4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine-7-carbonitrile. The reaction is typically performed at low temperature followed by warming to ambient temperature, in a solvent such as but not limited to tetrahydrofuran. Compounds of formula (12), can be prepared by reacting 4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine-7-carbonitrile with an organozinc compound of formula (2A), wherein Z, A, R1, and n are as described herein and XA is a halide. The reaction typically involves the use of heat and a nickel or palladium catalyst such as but not limited to bis(triphenylphosphine)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0) in a solvent such as but not limited to N-methylpyrrolidone, tetrahydrofuran, or mixtures thereof. A compound of formula (IA) wherein B, R2, R3, and m are as described herein, can be reacted with compounds of formula (12) in the presence of a base such as but not limited to N,N-diisopropylethylamine or cesium carbonate to provide compounds of formula (13). The reaction typically requires the use of heat and a solvent such as but not limited to 1,4-dioxane or toluene. Compounds of formula (13) can be heated in a mixture of concentrated sulfuric acid and water to provide compounds of formula (14), which are representative of the compounds of Formula (I).

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Cl:9])[N:3]=1.S(=O)(=O)(O)O.[N+:15]([O-])([OH:17])=[O:16]>>[Cl:1][C:2]1[C:7]([N+:15]([O-:17])=[O:16])=[C:6]([NH2:8])[CH:5]=[C:4]([Cl:9])[N:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=CC(=C1)N)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=CC(=C1[N+](=O)[O-])N)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |